ethyl 5-({6-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-({6-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-({6-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can include solvent-free methods, stirring at elevated temperatures, or using catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-({6-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions can vary from room temperature to elevated temperatures, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 5-({6-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-({6-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Thiazole Derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
Ethyl 5-({6-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions
Properties
Molecular Formula |
C20H21N3O8 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
ethyl 5-[[6-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C20H21N3O8/c1-4-28-20(25)14-7-11(31-23-14)6-13-12(5-10(8-21)19(22)24)15(26-2)17-18(16(13)27-3)30-9-29-17/h5,11H,4,6-7,9H2,1-3H3,(H2,22,24)/b10-5+ |
InChI Key |
YEIRAWYUYXFBTH-BJMVGYQFSA-N |
Isomeric SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=C(\C#N)/C(=O)N |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=C(C#N)C(=O)N |
Origin of Product |
United States |
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